4-Butyl-2-methylaniline
Overview
Description
4-Butyl-2-methylaniline is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where the aniline ring is substituted with a butyl group at the fourth position and a methyl group at the second position. This compound is known for its applications in various fields, including organic synthesis and materials science.
Mechanism of Action
Target of Action
The primary target of 4-Butyl-2-methylaniline is cytochrome P450 , a group of enzymes found in human liver microsomes . These enzymes play a crucial role in the metabolism of various substances, including drugs and endogenous compounds.
Mode of Action
This compound acts as a substrate for cytochrome P450 As a substrate, it interacts with the enzyme, leading to its transformation through a series of biochemical reactions
Biochemical Pathways
The interaction of this compound with cytochrome P450 leads to its sulfonation . This process results in the formation of 20-hete , a potent inhibitor of arachidonic acid metabolism . Arachidonic acid metabolism is a crucial biochemical pathway involved in the production of prostaglandins, which play key roles in inflammation and other physiological processes.
Pharmacokinetics
Its interaction with cytochrome p450 suggests that it undergoesmetabolic transformation in the liver . The impact of these properties on the bioavailability of this compound is currently unclear and may require further investigation.
Result of Action
The sulfonation of this compound leads to the formation of 20-hete, which inhibits arachidonic acid metabolism . This can potentially affect a range of physiological processes, including inflammation.
Biochemical Analysis
Biochemical Properties
4-Butyl-2-methylaniline has been shown to be a substrate for cytochrome p450, which is found in human liver microsomes . The nature of this interaction involves the sulfonation of this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytochrome p450 in the liver . This interaction leads to the sulfonation of this compound .
Metabolic Pathways
This compound is involved in the cytochrome p450 metabolic pathway in the liver . It interacts with this enzyme during the process of sulfonation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-methylaniline typically involves the alkylation of 2-methylaniline with butyl halides under basic conditions. A common method includes:
Friedel-Crafts Alkylation: This involves the reaction of 2-methylaniline with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones or nitroso compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Butyl-2-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Comparison with Similar Compounds
- 2-Methyl-4-butylaniline
- 4-Butyl-2-methylphenylamine
- 4-Butyl-2-methylbenzenamine
Comparison: 4-Butyl-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
4-butyl-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-4-5-10-6-7-11(12)9(2)8-10/h6-8H,3-5,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXOXRXZCAMPHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342013 | |
Record name | 4-Butyl-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72072-16-3 | |
Record name | 4-Butyl-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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